molecular formula C10H11BrO2 B129744 Ethyl alpha-bromophenylacetate CAS No. 2882-19-1

Ethyl alpha-bromophenylacetate

Cat. No.: B129744
CAS No.: 2882-19-1
M. Wt: 243.1 g/mol
InChI Key: BKTKLDMYHTUESO-UHFFFAOYSA-N
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Mechanism of Action

Ethyl alpha-bromophenylacetate, also known as ethyl 2-bromo-2-phenylacetate or ethyl bromophenylacetate, is a chemical compound with the molecular formula C10H11BrO2 . This compound plays a significant role in various biochemical processes.

Target of Action

It is known to be used in the synthesis of α-ethoxycarbonyl-n,α-diphenylnitrone .

Mode of Action

This compound acts as an initiator in the polymerization of certain compounds. Specifically, it has been used in the polymerization of dimethyl (methacryloyloxymethyl) phosphonate, methyl methacrylate (MMA), and trimethylolpropane triacrylate (TMPTA) .

Pharmacokinetics

Its molecular weight of 24310 may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the initiation of polymerization reactions, leading to the formation of specific polymers . The exact molecular and cellular effects would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its boiling point is 89-92 °C at 0.9 mmHg, and it has a density of 1.389 g/mL at 25 °C . These properties suggest that temperature and pressure could significantly impact its stability and reactivity.

Biochemical Analysis

Biochemical Properties

It is known to be used as an initiator for the polymerization of compounds such as dimethyl (methacryloyloxymethyl) phosphonate and methyl methacrylate (MMA) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Molecular Mechanism

The molecular mechanism of Ethyl alpha-bromophenylacetate is not well-defined. It is known to act as an initiator for the polymerization of certain compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl alpha-bromophenylacetate can be synthesized through the bromination of ethyl phenylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the α-position of the phenylacetic acid ester .

Industrial Production Methods

In industrial settings, the production of ethyl bromophenylacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-bromophenylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include ethyl phenylacetate derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: The major product is ethyl phenylacetate.

    Oxidation Reactions: The primary product is ethyl phenylacetic acid.

Scientific Research Applications

Ethyl alpha-bromophenylacetate has several applications in scientific research, including:

Comparison with Similar Compounds

Ethyl alpha-bromophenylacetate can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity and applications in polymer chemistry and organic synthesis, making it a valuable compound in various scientific and industrial fields .

Properties

IUPAC Name

ethyl 2-bromo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTKLDMYHTUESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8041951
Record name Ethyl bromophenylacetate
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Molecular Weight

243.10 g/mol
Source PubChem
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CAS No.

2882-19-1, 2216-90-2
Record name Ethyl α-bromobenzeneacetate
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Record name Ethyl (1)-bromophenylacetate
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Record name Ethyl bromophenylacetate
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Record name 2882-19-1
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Record name Ethyl bromophenylacetate
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Record name Ethyl (±)-bromophenylacetate
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Record name ETHYL BROMOPHENYLACETATE
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Q & A

Q1: What is the role of ethyl 2-bromo-2-phenylacetate in Atom Transfer Radical Polymerization (ATRP)?

A1: Ethyl 2-bromo-2-phenylacetate serves as an efficient initiator in AGET ATRP. [, , , ] In this controlled radical polymerization technique, the compound participates in a redox reaction with a transition metal catalyst, typically an iron complex. This interaction generates radicals from the initiator, enabling the controlled growth of polymer chains. []

Q2: How does the choice of solvent affect AGET ATRP using ethyl 2-bromo-2-phenylacetate?

A2: Research shows that polar solvents, including amide-containing solvents [] and crown ethers [], can significantly impact the AGET ATRP process. These polar solvents act as both the reaction medium and ligands for the iron catalyst. The choice of specific polar solvent influences the catalytic activity and polymerization rate. For instance, N-methylformamide, tetramethyl urea, and 2-pyrrolidone demonstrated good control and "living" polymerization characteristics. []

Q3: Can you provide some examples of polymers successfully synthesized using ethyl 2-bromo-2-phenylacetate as an initiator in AGET ATRP?

A3: Studies have demonstrated the successful synthesis of various polymers using ethyl 2-bromo-2-phenylacetate. These include:

  • Poly(methyl methacrylate) (PMMA) [, , , ]
  • Polystyrene (PSt) []
  • Polyacrylonitrile (PAN) []
  • Poly(tert-butyl acrylate) (PtBA) []

Q4: How does the structure of ethyl 2-bromo-2-phenylacetate contribute to its function as an ATRP initiator?

A4: The presence of the bromine atom on the alpha carbon of the ester group is crucial. This bromine atom is relatively labile due to the adjacent carbonyl group and the phenyl ring. This labile bond allows for the homolytic cleavage of the C-Br bond, generating the initiating radical necessary for the polymerization process.

Q5: Are there any limitations or challenges associated with using ethyl 2-bromo-2-phenylacetate in ATRP?

A5: While ethyl 2-bromo-2-phenylacetate is an effective initiator for AGET ATRP, there are some potential challenges:

  • Control over molecular weight: The presence of elemental silver, often used as a reducing agent in AGET ATRP, can lead to deviations in the expected molecular weights of the synthesized polymers. [] This effect suggests that silver may act as an additional activator in the reaction, requiring careful control of its concentration.
  • Temperature sensitivity: The polymerization process can be sensitive to temperature variations, requiring optimization for specific monomers and desired polymer properties. [, ]

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